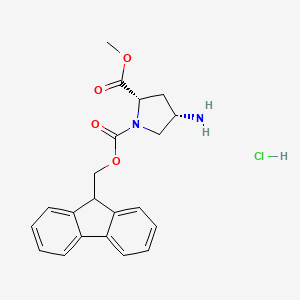

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride

説明

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties. The compound features a fluoromethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides to protect the amino group during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (2S,4S)-4-aminopyrrolidine-2-carboxylic acid.

Protection of Amino Group: The amino group is protected using the Fmoc group through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling agents.

Major Products Formed

Deprotection: Yields the free amine.

Substitution: Produces substituted pyrrolidine derivatives.

Coupling: Forms peptide bonds with carboxylic acids.

科学的研究の応用

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is extensively used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.

Bioconjugation: For the modification of biomolecules and the creation of bioconjugates.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

作用機序

The compound itself does not have a specific mechanism of action as it is primarily used as a synthetic intermediate. its derivatives and the peptides synthesized using it can have various biological activities depending on their structure and target. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and allowing for selective deprotection when needed.

類似化合物との比較

Similar Compounds

Methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Lacks the Fmoc protecting group.

Boc-Protected Amino Acids: Use tert-butoxycarbonyl (Boc) as a protecting group instead of Fmoc.

Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of the amino group are crucial.

生物活性

Methyl (2S,4S)-1-Fmoc-4-aminopyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its stability and solubility, making it suitable for various applications in drug development.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism and diabetes management.

- Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A derivative of this compound was tested against several bacterial strains, showing effective inhibition of growth .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Case Study : In vitro studies revealed that this compound induces apoptosis in cancer cell lines by activating caspase pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Research Findings

Several research articles have reported on the pharmacological effects of this compound:

- Antidiabetic Effects : A study highlighted its potential as a DPP-IV inhibitor, suggesting a role in managing type 2 diabetes by enhancing insulin sensitivity .

- Neuroprotective Effects : Another investigation indicated that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

特性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSTZPLKYMOCCA-VCUOZSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725486 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217457-62-9 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。